molecular formula C26H15ClO6 B11167093 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

Cat. No.: B11167093
M. Wt: 458.8 g/mol
InChI Key: IFDHENSIJMMRTP-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product in high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H15ClO6

Molecular Weight

458.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C26H15ClO6/c27-17-7-5-15(6-8-17)22(28)14-31-18-9-10-19-20(13-25(29)32-24(19)12-18)21-11-16-3-1-2-4-23(16)33-26(21)30/h1-13H,14H2

InChI Key

IFDHENSIJMMRTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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